molecular formula C14H10BrClO B1292328 2-Bromo-3'-chloro-4'-methylbenzophenone CAS No. 861307-25-7

2-Bromo-3'-chloro-4'-methylbenzophenone

Cat. No.: B1292328
CAS No.: 861307-25-7
M. Wt: 309.58 g/mol
InChI Key: PENBKHGCAXJRAW-UHFFFAOYSA-N
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Description

Overview of Halogenated and Alkylated Benzophenone (B1666685) Derivatives in Chemical Research

Halogenated and alkylated benzophenone derivatives are pivotal intermediates in organic synthesis. The introduction of halogen atoms, such as bromine and chlorine, into the benzophenone framework provides reactive handles for a variety of cross-coupling reactions, enabling the construction of intricate molecular architectures. These halogenated derivatives are frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials with tailored electronic properties. The position of the halogen on the aromatic ring significantly influences the reactivity and spectroscopic properties of the molecule. For instance, the distance of a bromine atom from the carbonyl group can affect the melting point and the stretching vibration frequency of the C=O bond aip.orgaip.org.

Alkylated benzophenones, on the other hand, are crucial for modifying the steric and electronic environment of the molecule. Alkyl groups can influence the solubility, crystallinity, and biological activity of the resulting compounds. In materials science, the incorporation of specific alkyl chains can impact the packing of molecules in the solid state, thereby affecting their optical and electronic properties. The synergistic effect of both halogen and alkyl substituents on a benzophenone scaffold, as seen in 2-Bromo-3'-chloro-4'-methylbenzophenone, offers a rich platform for chemical exploration.

Significance of Specific Substitution Patterns in Benzophenone Scaffolds for Research

The specific arrangement of substituents on the benzophenone rings is not arbitrary; it is a deliberate design element that dictates the molecule's function and potential applications. The substitution pattern influences the dihedral angle between the two aryl rings, which in turn affects the molecule's conformation and its interaction with other molecules or biological targets nih.govresearchgate.net.

For example, ortho-substituents can induce significant steric hindrance, leading to a larger twist angle between the phenyl rings. This conformational change can have a profound impact on the photophysical properties of the benzophenone, a critical aspect in their use as photosensitizers and in materials for organic light-emitting diodes (OLEDs). The presence of electron-donating or electron-withdrawing groups at specific positions can tune the energy levels of the molecule, influencing its absorption and emission spectra semanticscholar.orgnih.govresearchgate.net. Therefore, a compound like this compound, with its distinct substitution pattern, is a subject of interest for researchers aiming to fine-tune molecular properties for specific applications.

Contextualization of this compound within Contemporary Benzophenone Chemistry

This compound, with its unique combination of a bromine atom on one phenyl ring and both a chlorine atom and a methyl group on the other, represents a highly functionalized building block in modern organic synthesis. The presence of three distinct substituents offers multiple avenues for further chemical modification. This positions the compound as a valuable intermediate for the synthesis of complex target molecules, potentially in medicinal chemistry or materials science. The specific arrangement of these groups—a bromine at the 2-position, a chlorine at the 3'-position, and a methyl group at the 4'-position—provides a unique steric and electronic landscape that can be exploited for selective chemical transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)-(3-chloro-4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENBKHGCAXJRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641754
Record name (2-Bromophenyl)(3-chloro-4-methylphenyl)methanone
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Molecular Weight

309.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861307-25-7
Record name Benzophenone, 2′-bromo-3-chloro-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861307-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenyl)(3-chloro-4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 3 Chloro 4 Methylbenzophenone

Friedel-Crafts Acylation Approaches for Benzophenone (B1666685) Synthesis

The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, remains a cornerstone for synthesizing aryl ketones. byjus.comwikipedia.org This electrophilic aromatic substitution involves the acylation of an aromatic ring with an acyl halide or anhydride, facilitated by a Lewis acid catalyst. organic-chemistry.org

Reaction of Halogenated Benzoyl Chlorides with Substituted Toluenes

The synthesis of 2-Bromo-3'-chloro-4'-methylbenzophenone via this classic route involves the reaction between 2-bromobenzoyl chloride and 3-chloro-4-methyltoluene. In this reaction, the 2-bromobenzoyl chloride acts as the acylating agent. The reaction proceeds when a Lewis acid catalyst activates the acyl chloride, generating a highly electrophilic acylium ion. byjus.commasterorganicchemistry.com This acylium ion is then attacked by the electron-rich aromatic ring of 3-chloro-4-methyltoluene.

The directing effects of the substituents on the toluene ring are crucial for the regioselectivity of the reaction. The methyl group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. In the case of 3-chloro-4-methyltoluene, the acylation is expected to occur predominantly at the position ortho to the methyl group and meta to the chloro group (the C-5 position), driven by the stronger activating effect of the methyl group. However, steric hindrance from the adjacent methyl group can also influence the substitution pattern, potentially favoring the position para to the chloro group (the C-6 position). In Friedel-Crafts acylation of substituted toluenes, substitution often occurs predominantly at the para-position relative to the methyl group to minimize steric hindrance. chemguide.co.uk

Influence of Lewis Acid Catalysts on Reaction Efficiency and Selectivity

The choice of Lewis acid catalyst is pivotal in Friedel-Crafts acylation, significantly impacting reaction rates, yields, and isomer distribution. gla.ac.uk Strong Lewis acids like aluminum chloride (AlCl₃) are commonly used to activate the acyl chloride and generate the acylium ion electrophile. masterorganicchemistry.com

The mechanism involves the coordination of the Lewis acid to the halogen of the acyl chloride, which polarizes the carbon-halogen bond and facilitates its cleavage to form the resonance-stabilized acylium ion. byjus.comyoutube.com However, the ketone product is also a Lewis base and can form a stable complex with the catalyst. wikipedia.org This complexation means that a stoichiometric amount, or even an excess, of the Lewis acid is typically required for the reaction to proceed to completion. wikipedia.orgorganic-chemistry.org

Other Lewis acids can also be employed, each with varying levels of activity and selectivity. The reactivity of the aromatic substrate and the acylating agent dictates the strength of the required Lewis acid.

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

CatalystTypical ApplicationRelative Activity
AlCl₃General-purpose, highly activeHigh
FeCl₃Effective for many acylationsModerate to High
SbCl₅Very strong Lewis acidVery High
BF₃Often used with anhydridesModerate
ZnCl₂Milder catalyst for activated ringsLow to Moderate

This table presents a generalized view of Lewis acid activity.

For halogenated substrates, a strong Lewis acid like AlCl₃ is generally necessary to overcome the deactivating effect of the halogen substituents. libretexts.org The choice of catalyst can sometimes influence the regioselectivity, although electronic and steric factors of the substrates are typically the dominant control elements.

Modern Cross-Coupling Strategies in the Synthesis of Halogenated Benzophenones

While Friedel-Crafts acylation is a powerful tool, modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions, which offer alternative and often milder pathways to diaryl ketones.

Palladium-Catalyzed Carbon-Carbon Bond Formations and Related Coupling Reactions

Palladium catalysis provides versatile methods for forming the central carbon-carbon bond of the benzophenone core. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound with an organohalide. wikipedia.org

To synthesize this compound, one could envision two primary Suzuki-type approaches:

Carbonylative Suzuki Coupling : This powerful three-component reaction couples an aryl halide (e.g., 1-bromo-3-chloro-4-methylbenzene), an arylboronic acid (e.g., 2-bromophenylboronic acid), and carbon monoxide (CO) in the presence of a palladium catalyst. acs.org This method builds the ketone functionality directly during the coupling process. The reaction is advantageous for rapidly accessing unsymmetrical benzophenones from readily available precursors. acs.orgmdpi.com

Suzuki Coupling followed by Oxidation : An alternative two-step process involves first coupling the two aryl rings via a standard Suzuki reaction to form 2-bromo-3'-chloro-4'-methylbiphenyl. The resulting biaryl compound would then be oxidized at the benzylic position to form the desired ketone.

The general catalytic cycle for a Suzuki coupling involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.org

Table 2: Comparison of Potential Palladium-Catalyzed Routes

MethodReactant 1Reactant 2Reactant 3Key Features
Carbonylative Suzuki2-bromobenzoyl chloride3-chloro-4-methylphenylboronic acid-Direct formation of ketone
Carbonylative Suzuki1-bromo-2-iodobenzene3-chloro-4-methylphenylboronic acidCOThree-component, atom-economical
Suzuki + Oxidation1-bromo-2-iodobenzene3-chloro-4-methylphenylboronic acid-Two-step process, avoids CO gas

This table illustrates hypothetical pathways based on established Suzuki reaction principles.

Other palladium-catalyzed reactions, such as carbonylative Heck or Stille couplings, could also be adapted for the synthesis of such benzophenone structures. nih.govnih.gov

Copper-Mediated/Catalyzed Coupling Reactions for Benzophenone Formation

Copper-catalyzed reactions, particularly the Ullmann reaction and its modern variations, offer another avenue for C-C and C-heteroatom bond formation. wikipedia.org While the classic Ullmann condensation is typically used for biaryl synthesis by coupling two aryl halides at high temperatures with stoichiometric copper, modern protocols often use catalytic amounts of copper with various ligands under milder conditions. organic-chemistry.org

The application of copper catalysis directly to benzophenone synthesis is less common than palladium-based methods but can be achieved. One potential, though less direct, strategy involves a copper-catalyzed nucleophilic aromatic substitution (an "Ullmann-type" reaction) to form a diaryl ether, which could then be manipulated through further steps. nih.govacs.org However, for the direct formation of the diaryl ketone, palladium catalysis is generally more prevalent and efficient. More recent developments in copper catalysis have focused on a wide range of transformations, but direct carbonylative cross-coupling analogous to the Suzuki reaction is not a standard application. nih.govnih.gov

Regioselective Carbon-Carbon Bond Formation Methodologies

The precise construction of the carbon-carbon bond between the two aryl rings in this compound is critical for its successful synthesis. Regioselectivity, the control of where the new bond forms, is a key challenge. purdue.edunih.govoregonstate.edu

Recent advancements in catalysis have provided powerful tools to achieve high regioselectivity. purdue.edu For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective. This approach would involve the coupling of a boronic acid derivative of one aromatic ring with a halide of the other. To synthesize the target compound, one could envision coupling 2-bromophenylboronic acid with 1-chloro-2-iodo-4-methylbenzene or a similar halogenated derivative. The choice of catalyst, ligands, and reaction conditions is crucial to ensure the desired regiochemical outcome and prevent unwanted side reactions. purdue.edu

Another powerful strategy is the Friedel-Crafts acylation, a classic method for forming aryl ketones. google.comstackexchange.com In the context of this compound, this would typically involve the reaction of 2-bromobenzoyl chloride with 3-chloro-4-methyltoluene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). google.com However, controlling the regioselectivity of the acylation on the substituted toluene ring can be challenging, potentially leading to a mixture of isomers. The directing effects of the existing chloro and methyl substituents on the aromatic ring play a significant role in determining the position of the incoming acyl group.

Method Reactants Catalyst/Reagent Key Advantages Potential Challenges
Suzuki-Miyaura Coupling 2-bromophenylboronic acid and 1-chloro-2-iodo-4-methylbenzenePalladium catalyst (e.g., Pd(PPh₃)₄) and a baseHigh functional group tolerance, mild reaction conditions.Availability and stability of boronic acid precursors.
Friedel-Crafts Acylation 2-bromobenzoyl chloride and 3-chloro-4-methyltolueneLewis acid (e.g., AlCl₃)Readily available starting materials, well-established method.Potential for isomeric mixtures, harsh reaction conditions.

Novel Synthetic Routes and Preparative Techniques

One-Pot Conversions of Aromatic Bromides into Ketones

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and resource utilization. azom.com A recently developed one-pot method for converting aromatic bromides into ketones could be adapted for the synthesis of this compound. chemicalbook.com This process might involve the in-situ generation of an organometallic reagent from an aromatic bromide, which then reacts with an acylating agent. For example, treating 1,2-dibromobenzene with a strong base like n-butyllithium could generate a lithiated species that then reacts with 3-chloro-4-methylbenzoyl chloride. Subsequent workup would yield the desired ketone. The success of this approach hinges on the careful control of reaction temperatures and the stoichiometry of the reagents to manage the reactivity of the organometallic intermediates. chemicalbook.com

A palladium-catalyzed one-pot procedure for synthesizing aryl ketones from aromatic acids and aryl boronic acids has also been reported. organic-chemistry.org This involves the use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) to form intermediate triazine esters which then undergo Suzuki coupling. organic-chemistry.org

Intramolecular Cyclization Reactions in Benzophenone Derivative Synthesis

Intramolecular cyclization reactions can be a powerful strategy for constructing the benzophenone core, particularly for complex derivatives. acs.orgnih.govrsc.org While not a direct route to this compound itself, the principles can be applied to precursors. For example, a suitably substituted diaryl ether or a related compound could undergo an intramolecular Friedel-Crafts acylation or a similar cyclization to form a tricyclic system, which could then be cleaved to reveal the benzophenone scaffold. acs.org The Heck reaction has also been utilized for the intramolecular coupling of two aryl subunits to form a biaryl system, which can then be converted to a benzophenone derivative. acs.orgnih.gov

Photochemical Synthesis Methods, e.g., Photo-Fries Rearrangement

Photochemical methods offer unique pathways for the synthesis of benzophenone derivatives. The Photo-Fries rearrangement is a classic example, involving the light-induced rearrangement of a phenolic ester to a hydroxyaryl ketone. unipv.itsigmaaldrich.com To apply this to the target molecule, one could envision the synthesis of a precursor ester, such as 2-bromophenyl 3-chloro-4-methylbenzoate. Upon irradiation with UV light, this ester could rearrange to form a mixture of ortho and para hydroxybenzophenones. unipv.itsigmaaldrich.com The regioselectivity of the rearrangement can be influenced by the solvent and other reaction conditions. unipv.it While this method introduces a hydroxyl group that would need to be removed in a subsequent step, it represents an alternative approach that avoids harsh reagents.

Another photochemical approach is the reduction of benzophenones to benzopinacols using UV light in the presence of a hydrogen donor like isopropanol. gordon.eduijpda.org While this is a reaction of benzophenones rather than a synthesis of them, it highlights the importance of photochemistry in this area of chemistry. gordon.eduijpda.orgoregonstate.edu

Synthetic Route Key Intermediate/Reaction Advantages Disadvantages
One-Pot Conversion In-situ generated organometallic reagentHigh efficiency, reduced waste.Requires careful control of reactive intermediates.
Intramolecular Cyclization Diaryl ether or similar precursorAccess to complex structures.Indirect route, may require more steps.
Photo-Fries Rearrangement Phenolic ester precursorMild conditions, avoids harsh reagents.May produce isomeric mixtures, requires an additional deoxygenation step.

Industrial Scale-Up Considerations and Process Optimization

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges, including safety, cost-effectiveness, and environmental impact. Process optimization is key to addressing these concerns.

Continuous Flow Reactor Applications in Benzophenone Production

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient production of chemicals. rsc.orgcontractpharma.com Performing reactions in a continuous flow reactor offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation. rsc.orgcontractpharma.comnih.gov For the synthesis of this compound, a Friedel-Crafts acylation could be adapted to a flow process. The reactants would be continuously pumped and mixed in a heated reactor coil, allowing for precise control over reaction time and temperature. google.com This can lead to higher yields and purities compared to batch reactions. google.com Similarly, Grignard reactions, which can be challenging to scale up in batch due to their exothermic nature, can be performed more safely and efficiently in a continuous flow system. google.com

The use of packed-bed reactors containing immobilized catalysts is another important application of flow chemistry in industrial synthesis. This approach simplifies catalyst separation and reuse, contributing to a more sustainable and cost-effective process.

Parameter Batch Reactor Continuous Flow Reactor
Heat Transfer Limited by surface area-to-volume ratioExcellent, due to high surface area-to-volume ratio
Safety Potential for thermal runaway with exothermic reactionsInherently safer due to small reaction volume
Scalability Can be challenging, "scale-up" issuesEasier to scale by running for longer times or using multiple reactors in parallel
Process Control More difficult to control reaction parameters preciselyPrecise control over temperature, pressure, and residence time

Purification Techniques for High-Purity Compounds

The isolation and purification of synthetic products are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, thereby yielding a compound of desired purity. For substituted benzophenones, including this compound, standard laboratory techniques such as crystallization and column chromatography are predominantly employed. The choice of method depends on the physical properties of the compound, the nature of the impurities, and the required final purity.

Crystallization

Crystallization is a widely used and effective technique for purifying solid organic compounds. The process relies on the differences in solubility between the desired compound and impurities in a selected solvent or solvent system. An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or remain soluble upon cooling.

For benzophenone and its derivatives, various solvent systems have been proven effective. The selection of an appropriate solvent is molecule-specific, but common choices for relatively non-polar compounds like substituted benzophenones include alcohols, alkanes, and aromatic hydrocarbons. reddit.comchemicalforums.com A patent for purifying a crude benzophenone product highlights a method involving crystallization from an organic solvent followed by the addition of water as an anti-solvent to induce the formation of high-purity crystals. google.com This process achieved a product purity of over 99.6%. google.com For many substituted benzophenones, crude products can be conveniently purified by recrystallization, which often circumvents the need for chromatographic methods. rsc.org

Below is a table summarizing common solvents used for the recrystallization of benzophenone and related structures.

Solvent/SystemCompound ClassNotesSource
MethanolBenzophenoneGeneral purpose polar solvent. chemicalforums.com
EthanolBenzophenoneGeneral purpose polar solvent. chemicalforums.com
CyclohexaneBenzophenoneNon-polar solvent. chemicalforums.com
Hexane4-Bromo-4'-propylbenzophenoneEffective for non-polar substituted benzophenones. rsc.org
Petroleum EtherBenzophenoneA non-polar solvent mixture. chemicalforums.com
TolueneNon-polar compoundsHigh boiling point allows for a large solubility differential. chemicalforums.com
Acetonitrile/WaterBenzophenoneSolvent/anti-solvent system to induce crystallization. google.com
Acetone/WaterGeneral OrganicsCommon solvent/anti-solvent pair. reddit.com

This table is interactive. Click on the headers to sort the data.

Column Chromatography

When crystallization does not yield a product of sufficient purity, or when separating compounds with very similar solubility profiles, silica gel column chromatography is a standard and effective alternative. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) while being moved through the column by a liquid mobile phase (the eluent).

For substituted benzophenones, normal-phase chromatography is common. A patent describing the preparation of benzophenone compounds specifies purification by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent. google.com The polarity of the eluent system is optimized to achieve a good separation between the target compound and any impurities. Less polar compounds will travel through the column more quickly, while more polar compounds will be retained longer by the polar silica gel.

Key parameters for the chromatographic purification of substituted benzophenones are outlined in the following table.

ParameterSpecificationPurposeSource
Stationary Phase Silica Gel (300-400 mesh)High surface area for effective adsorption and separation. google.com
Mobile Phase (Eluent) Petroleum Ether : Ethyl Acetate (7:1 v/v)A non-polar/polar solvent mixture to elute the compound. google.com
Mobile Phase (Alternative) Hexane : Ethyl Acetate (70:30 v/v)Used for normal-phase separation of benzophenone. researchgate.net

This table is interactive. Click on the headers to sort the data.

Other advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), can also be used for both analytical assessment of purity and for preparative-scale purification to achieve very high-purity standards. researchgate.netmdpi.com

Advanced Organic Reactions and Transformations of 2 Bromo 3 Chloro 4 Methylbenzophenone

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogen atoms on the aromatic rings of 2-Bromo-3'-chloro-4'-methylbenzophenone invites a study of their comparative reactivity in nucleophilic aromatic substitution (SNAr) reactions.

Reactivity of Bromine and Chlorine Substituents towards Nucleophiles

In the context of nucleophilic aromatic substitution (SNAr), the reactivity of a halogen substituent is governed by two primary factors: its ability to stabilize the intermediate Meisenheimer complex through inductive electron withdrawal and its aptitude as a leaving group. stackexchange.com The rate-determining step in an SNAr reaction is typically the initial attack by the nucleophile to form this negatively charged intermediate. stackexchange.com

Chlorine is more electronegative than bromine, allowing it to exert a stronger electron-withdrawing inductive effect. This effect helps to stabilize the negative charge of the Meisenheimer complex, which would suggest that the carbon atom attached to the chlorine is more susceptible to nucleophilic attack. stackexchange.com However, the position of the substituents relative to the strongly electron-withdrawing carbonyl group is the dominant factor. The bromine atom is located at the 2-position (ortho) on the benzoyl group, whereas the chlorine atom is at the 3'-position (meta) on the other phenyl ring. The carbonyl group strongly activates the ortho and para positions on its own ring towards nucleophilic attack by stabilizing the intermediate through resonance. The meta position is not activated in this way.

Table 1: Factors Influencing Halogen Reactivity in SNAr

Feature Bromine (at C2) Chlorine (at C3') Impact on Reactivity
Position Relative to C=O Ortho Meta The ortho position is highly activated by the carbonyl group, favoring attack at C2.
Inductive Effect Weaker Stronger The stronger effect of chlorine stabilizes the Meisenheimer complex more effectively. stackexchange.com
Leaving Group Ability Better Poorer Bromide is a better leaving group, facilitating the final elimination step. rsc.org

Carbonyl Group Reactivity and Functionalization

The ketone moiety is a central site of reactivity in this compound, enabling a variety of transformations including oxidation, reduction, and derivatization.

Oxidation Reactions of the Ketone Moiety

The benzophenone (B1666685) core is relatively stable to oxidation. However, under specific conditions, the ketone can be transformed. A notable oxidation reaction for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent aryl groups.

The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the two different aryl groups. The group that is more capable of stabilizing a positive charge during the rearrangement step will migrate preferentially. In this compound, the two groups are the 2-bromophenyl group and the 3'-chloro-4'-methylphenyl group. The latter contains both an electron-donating methyl group and an electron-withdrawing chloro group. The 2-bromophenyl group has a strongly electron-withdrawing bromo group. Typically, aryl groups with electron-donating substituents have a higher migratory aptitude. Therefore, the 3'-chloro-4'-methylphenyl group is predicted to migrate, yielding the corresponding phenyl ester as the major product.

Reduction Reactions of the Carbonyl Group

The carbonyl group can undergo reduction to form either a secondary alcohol or be completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to the corresponding secondary alcohol, (2-bromophenyl)(3'-chloro-4'-methylphenyl)methanol.

Deoxygenation: More forceful reduction methods can remove the carbonyl oxygen entirely. The Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or its Huang-Minlon modification are effective for this transformation. zenodo.org Interestingly, for α-haloketones, the Huang-Minlon conditions have been shown to cause simultaneous dehalogenation along with deoxygenation. zenodo.org Applying this to the subject compound could potentially lead to the removal of both the carbonyl oxygen and the ortho-bromine atom. The Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) is another method for deoxygenation.

Photochemical Reduction: In the presence of a hydrogen donor such as isopropanol, benzophenones can undergo photochemical reduction upon irradiation with UV light to form benzopinacols. oregonstate.edu This reaction proceeds via the excited triplet state of the ketone. mdpi.com

Table 2: Summary of Carbonyl Group Reduction Reactions

Reaction Name Reagents Product Functional Group Notes
Hydride Reduction NaBH₄ or LiAlH₄ Secondary Alcohol (-CH(OH)-) Standard method for converting ketones to alcohols.
Wolff-Kishner / Huang-Minlon H₂NNH₂, KOH, diethylene glycol Methylene (-CH₂-) Complete deoxygenation. May also cause debromination. zenodo.org
Clemmensen Reduction Zn(Hg), conc. HCl Methylene (-CH₂-) Acidic conditions; complete deoxygenation.

| Photochemical Reduction | Isopropanol, UV light | Pinacol (B44631) (Diol) | Forms a C-C bond between two molecules. oregonstate.edu |

Derivatization of the Carbonyl for Further Synthetic Utility

The carbonyl group serves as a versatile handle for introducing other functionalities into the molecule. These derivatization reactions are often used for characterization or as steps in a larger synthetic sequence.

Formation of Imines and Related Compounds: The carbonyl group readily reacts with primary amines and related compounds. For instance, reaction with hydroxylamine (B1172632) (H₂NOH) yields an oxime. Similarly, reaction with hydrazine (H₂NNH₂) or its derivatives like 2,4-dinitrophenylhydrazine (B122626) (DNPH) produces the corresponding hydrazone or 2,4-dinitrophenylhydrazone. nih.gov These are often crystalline solids useful for characterization.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the carbonyl group into a carbon-carbon double bond (an alkene). The reaction involves a phosphorus ylide (a Wittig reagent), Ph₃P=CR¹R², which replaces the carbonyl oxygen with the CR¹R² group. This allows for the synthesis of a wide variety of substituted alkene derivatives from the parent ketone.

Acetal/Ketal Formation: In the presence of an acid catalyst, the ketone can react with alcohols to form acetals or ketals. This reaction is reversible and is often used to protect the carbonyl group from other reagents during a multi-step synthesis.

Table 3: Common Derivatization Reactions of the Carbonyl Group

Reagent(s) Derivative Formed Product Functional Group
Hydroxylamine (H₂NOH) Oxime C=N-OH
Hydrazine (H₂NNH₂) Hydrazone C=N-NH₂
Phosphorus Ylide (Ph₃P=CR¹R²) Alkene C=CR¹R²

Cross-Coupling Reactions Involving Haloaryl Moieties

The presence of two distinct halogenated aromatic rings in this compound, specifically a brominated ring and a chlorinated ring, sets the stage for a range of selective cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds is a key factor in orchestrating these transformations.

Palladium-Catalyzed C-C Bond Formations via Activation of Carboxylic Acids

Palladium-catalyzed cross-coupling reactions that involve the activation of carboxylic acids represent a significant area of synthetic chemistry. In the context of this compound, one could envision a scenario where this molecule is coupled with a carboxylic acid derivative. Typically, these reactions proceed via the decarboxylation of the carboxylic acid, which then acts as an organic nucleophile.

The general mechanism would likely involve the oxidative addition of the palladium(0) catalyst to the more reactive C-Br bond of the benzophenone derivative. The resulting arylpalladium(II) complex could then undergo a reaction with a suitable carboxylic acid derivative, leading to the formation of a new carbon-carbon bond. The choice of catalyst, ligands, and reaction conditions would be crucial in achieving selectivity for the brominated ring over the less reactive chlorinated ring.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides. For this compound, this reaction offers a powerful tool for further functionalization.

Given the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in palladium-catalyzed reactions, a Suzuki-Miyaura coupling would be expected to occur selectively at the brominated phenyl ring. By reacting this compound with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base, one could anticipate the formation of a product where the bromine atom is replaced by the organic group from the boronic acid, leaving the chloro-substituted ring intact.

A hypothetical reaction is presented in the table below:

Reactant AReactant BCatalystProduct
This compoundPhenylboronic acidPd(PPh₃)₄2-(Phenyl)-3'-chloro-4'-methylbenzophenone

Formation of Biaryl Products

The synthesis of biaryl compounds is a frequent objective of cross-coupling reactions. Utilizing this compound as a substrate, biaryl products can be synthesized through various palladium-catalyzed methods, including the aforementioned Suzuki-Miyaura coupling.

Another approach could involve a homocoupling reaction, where two molecules of the benzophenone derivative are coupled to form a symmetrical biaryl. However, a more controlled and common method would be the cross-coupling with a different aryl partner. The selectivity of these reactions would again be dictated by the relative reactivity of the C-Br and C-Cl bonds, with the former being the more likely site of reaction under standard conditions. This allows for the strategic construction of complex, unsymmetrical biaryl structures.

Photochemical Transformations and Reactivity

The benzophenone core of the molecule is a well-known chromophore, and its derivatives are known to undergo a variety of photochemical reactions. The presence of halogen atoms can influence these processes, affecting reaction pathways and product distributions.

Photolysis Studies and Photodecomposition Pathways

Upon exposure to ultraviolet (UV) light, this compound is expected to be promoted to an excited electronic state. The primary photochemical process for haloaryl compounds is often the homolytic cleavage of the carbon-halogen bond. In this case, the C-Br bond is weaker than the C-Cl bond and would be more susceptible to cleavage, leading to the formation of an aryl radical and a bromine radical.

These highly reactive radical intermediates can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or other molecules, or radical-radical coupling. The specific photodecomposition pathways would be highly dependent on the reaction conditions, including the solvent and the presence of any radical scavengers or sensitizers.

Photoreduction Processes of Benzophenone Derivatives

Benzophenone and its derivatives are classic substrates for photoreduction reactions. In the presence of a hydrogen donor, such as isopropanol, irradiation with UV light can lead to the formation of a ketyl radical intermediate. This process typically proceeds through the n-π* triplet excited state of the benzophenone moiety.

For this compound, this photoreduction would likely compete with the photodecomposition pathways involving C-Br bond cleavage. The relative quantum yields of these processes would depend on the specific substitution pattern and the reaction environment. The photoreduction would result in the formation of a benzhydrol derivative, where the carbonyl group is reduced to a hydroxyl group. Dimerization of the ketyl radical intermediates can also lead to the formation of pinacol products.

The expected photoreduction is summarized in the following table:

SubstrateReagentConditionMajor Product
This compoundIsopropanolUV light(2-Bromo-phenyl)-(3'-chloro-4'-methyl-phenyl)-methanol

Photoinduced Reactions and Radical Intermediates

The photochemistry of this compound is governed by the inherent reactivity of the benzophenone chromophore and, more significantly, by the presence of the bromine atom at the ortho position of one of the phenyl rings. While specific studies on this exact molecule are not extensively documented, a comprehensive understanding of its photoinduced reactions and the nature of the resulting radical intermediates can be derived from the well-established photochemistry of 2-bromobenzophenone (B80453) and related halogenated benzophenone derivatives.

Upon absorption of ultraviolet light, this compound is promoted to an electronically excited singlet state. Subsequently, efficient intersystem crossing (ISC) populates the triplet excited state. The photochemistry of benzophenones is predominantly dictated by the character of the lowest triplet state, which can be either n,π* or π,π. For benzophenones, the n,π triplet state is typically the lowest in energy and is characterized by a localized excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. This gives the carbonyl oxygen radical-like character, making it highly reactive in hydrogen abstraction reactions.

However, in the case of this compound, the presence of the ortho-bromo substituent introduces an alternative and dominant photochemical pathway: the homolytic cleavage of the carbon-bromine (C-Br) bond. Research on ortho-bromo ketones has shown them to be significantly more reactive in C-Br bond cleavage compared to their meta and para isomers. This enhanced reactivity is attributed to both the steric interactions involving the bulky bromine atom, which can weaken the C-Br bond, and the potential for direct interaction between the bromine and the carbonyl group in the excited state.

The primary photoinduced event for this compound is, therefore, the scission of the C-Br bond from the triplet excited state, leading to the formation of a radical pair: the 2-(3'-chloro-4'-methylbenzoyl)phenyl radical and a bromine atom.

Key Photoinduced Reactions and Radical Intermediates

The primary radical species generated upon photolysis of this compound can undergo several subsequent reactions, leading to a variety of photoproducts. The main pathways are summarized below.

Reaction Type Description Intermediates Potential Products
Homolytic C-Br Bond Cleavage The primary photochemical event where the C-Br bond breaks upon UV irradiation.2-(3'-chloro-4'-methylbenzoyl)phenyl radical, Bromine atom-
Intramolecular Cyclization The 2-(3'-chloro-4'-methylbenzoyl)phenyl radical can undergo intramolecular cyclization.-Substituted xanthone (B1684191) derivatives
Hydrogen Abstraction The radical intermediates can abstract hydrogen atoms from the solvent or other hydrogen donors.-3'-chloro-4'-methylbenzophenone (dehalogenated product)
Radical Recombination The initially formed radical pair can recombine to regenerate the starting material.-This compound

Detailed Research Findings on Analogous Systems

For instance, the photolysis of 2-bromobenzophenone has been shown to proceed via C-Br bond cleavage from the triplet state. The resulting 2-benzoylphenyl radical is a key intermediate that can be observed using techniques like laser flash photolysis. This radical can then undergo intramolecular cyclization to form xanthone. The efficiency of this process is dependent on the solvent and the presence of other reactive species.

The substituents on the second phenyl ring (the 3'-chloro and 4'-methyl groups) in this compound are expected to influence the photochemistry in several ways:

Electronic Effects: The electron-withdrawing nature of the 3'-chloro group and the electron-donating nature of the 4'-methyl group can modify the energy and character of the triplet excited state, potentially affecting the efficiency of the initial C-Br bond cleavage.

Radical Stability: These substituents will also influence the stability and reactivity of the 2-(3'-chloro-4'-methylbenzoyl)phenyl radical, which could affect the rates of subsequent reactions like intramolecular cyclization and hydrogen abstraction.

It is plausible that the primary photochemical pathway for this compound remains the C-Br bond cleavage, with the substituents on the second ring modulating the quantum yield of this process and the distribution of final products. The formation of the corresponding substituted xanthone via intramolecular radical cyclization is a highly probable outcome. Additionally, in the presence of good hydrogen-donating solvents, the formation of the dehalogenated product, 3'-chloro-4'-methylbenzophenone, is also a likely possibility.

Mechanistic Elucidation of Reactions Involving 2 Bromo 3 Chloro 4 Methylbenzophenone

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for quantifying the rates of chemical reactions and understanding how these rates are influenced by various factors such as reactant concentrations, temperature, and solvent. For reactions involving 2-bromo-3'-chloro-4'-methylbenzophenone, such as photoreduction or nucleophilic substitution, the determination of rate laws and activation parameters would provide significant mechanistic insights.

In a typical kinetic study, the rate of a reaction is measured by monitoring the change in concentration of a reactant or product over time. For instance, in the photoreduction of a benzophenone (B1666685), the disappearance of the benzophenone can be followed spectrophotometrically. The data obtained can then be used to determine the reaction order with respect to each reactant and to calculate the rate constant, k.

The rate of reaction is also dependent on temperature, a relationship described by the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. By measuring the rate constant at different temperatures, the activation energy can be determined, which represents the minimum energy required for the reaction to occur.

For substituted benzophenones, the nature and position of the substituents can significantly influence the reaction rates. In the case of this compound, the electron-withdrawing bromo and chloro groups, and the electron-donating methyl group, would modulate the electron density of the benzophenone core, thereby affecting its reactivity. For example, in reactions where the carbonyl group acts as an electrophile, the electron-withdrawing halogens would be expected to increase the reaction rate. Conversely, in reactions involving electrophilic attack on the aromatic rings, the substituents would direct the regioselectivity and influence the rate.

Reaction ParameterHypothetical Value for a Benzophenone ReactionSignificance
Rate Constant (k) at 298 K1.5 x 10-4 M-1s-1Quantifies the intrinsic rate of the reaction.
Reaction OrderFirst-order in benzophenone, first-order in reducing agentIndicates the molecularity of the rate-determining step.
Activation Energy (Ea)65 kJ/molRepresents the energy barrier for the reaction.
Pre-exponential Factor (A)2.0 x 1010 s-1Relates to the frequency of collisions with the correct orientation.

Investigation of Reaction Intermediates

Many chemical reactions proceed through a series of steps involving the formation of transient species known as reaction intermediates. Identifying and characterizing these intermediates is key to elucidating the reaction mechanism.

Benzophenones are well-known for their photochemical reactivity, which is initiated by the absorption of UV light. This leads to the promotion of an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π*-orbital, forming an excited singlet state (S1). This singlet state can then undergo intersystem crossing to a more stable triplet state (T1).

The triplet state of benzophenone has a diradical character and is a powerful hydrogen atom abstractor. In the presence of a suitable hydrogen donor (R-H), it can abstract a hydrogen atom to form a diphenylketyl radical and a new radical (R•).

(C6H5)2C=O + hν → (C6H5)2C=O* (S1) → (C6H5)2C=O* (T1) (C6H5)2C=O* (T1) + R-H → (C6H5)2Ċ-OH + R•

For this compound, similar photochemical behavior would be expected, leading to the formation of the corresponding substituted diphenylketyl radical. These radical intermediates are typically highly reactive and can be detected using techniques such as electron spin resonance (ESR) spectroscopy.

In coupling reactions, such as those catalyzed by transition metals, radical intermediates can also be formed through single-electron transfer (SET) processes. The halogen substituents on this compound could participate in such reactions, potentially leading to aryl radical intermediates.

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. github.io It represents the point of maximum energy along the reaction coordinate. github.io The structure and energy of the transition state determine the activation energy and, therefore, the rate of the reaction.

Due to their fleeting nature, transition states cannot be isolated and observed directly. However, their properties can be inferred from kinetic data and, more directly, from computational chemistry. Quantum mechanical calculations, such as those based on density functional theory (DFT), can be used to model the potential energy surface of a reaction and locate the geometry of the transition state. mit.edu

For a reaction involving this compound, computational modeling could provide valuable insights into the transition state structure. For example, in a nucleophilic addition to the carbonyl group, the calculations would reveal the bond lengths and angles of the forming and breaking bonds at the transition state. The substituents on the aromatic rings would influence the geometry and energy of the transition state through steric and electronic effects.

Transition State ParameterInformation Gained from Computational Modeling
GeometryBond lengths and angles of forming/breaking bonds.
EnergyActivation energy barrier of the reaction.
Vibrational FrequenciesConfirmation of a true saddle point (one imaginary frequency).
Charge DistributionInsight into the electronic nature of the transition state.

Isotope Labeling Experiments for Mechanistic Insight

Isotope labeling is a powerful technique used to trace the fate of atoms during a chemical reaction. By replacing an atom with one of its heavier isotopes, it is possible to gain detailed information about bond-breaking and bond-forming steps.

The substitution of hydrogen (H) with its heavier isotope, deuterium (D), can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of this bond in the rate-determining step will be slower.

The magnitude of the primary KIE (kH/kD) can provide information about the transition state of a hydrogen transfer reaction. For this compound, a deuterium labeling study could be employed to investigate the mechanism of its photoreduction. For example, if the reaction is carried out in the presence of a deuterated hydrogen donor (R-D), a significant KIE would be expected if hydrogen abstraction is the rate-determining step.

A large KIE value (typically > 2) would suggest a linear and symmetric transition state for the hydrogen transfer. A smaller KIE value might indicate a non-linear or asymmetric transition state, or that the hydrogen transfer step is not fully rate-determining.

Elucidation of Intramolecular Interactions and Charge Transfer

The substituents on the aromatic rings of this compound can engage in intramolecular interactions that influence the molecule's electronic structure and reactivity. The interplay between the electron-withdrawing bromo and chloro groups and the electron-donating methyl group can lead to interesting electronic phenomena.

One such phenomenon is intramolecular charge transfer (ICT). In molecules containing both electron-donating and electron-accepting moieties, absorption of light can lead to a photoinduced transfer of electron density from the donor to the acceptor. In the case of this compound, the methyl- and chloro-substituted phenyl ring can act as the donor part, and the bromo-substituted benzoyl group can act as the acceptor.

The occurrence of ICT can be studied using spectroscopic techniques. For example, the molecule may exhibit solvatochromism, where the position of its absorption or emission bands changes with the polarity of the solvent. In polar solvents, the charge-separated ICT state is stabilized, often leading to a red-shift (a shift to longer wavelengths) in the emission spectrum.

The geometry of the molecule also plays a crucial role in ICT. In some cases, a twisted intramolecular charge transfer (TICT) state can be formed, where the donor and acceptor moieties are twisted with respect to each other. rsc.org This twisting can lead to unique photophysical properties, such as dual fluorescence.

Computational Chemistry and Theoretical Investigations of 2 Bromo 3 Chloro 4 Methylbenzophenone

Quantum Chemical Calculations for Molecular Structure and Energetics

A computational study of 2-bromo-3'-chloro-4'-methylbenzophenone would typically begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms.

Density Functional Theory (DFT) Studies on Optimized Geometry

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to predict its optimized geometry, including key parameters such as bond lengths, bond angles, and dihedral angles. This would provide insight into the spatial arrangement of the bromo-substituted phenyl ring and the chloro-methyl-substituted phenyl ring relative to the central carbonyl group. However, no specific DFT studies yielding these parameters for the title compound have been published.

Hartree-Fock (HF) and other Ab Initio Methodologies

The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. While computationally more demanding than DFT for similar accuracy in many cases, HF calculations could provide a valuable comparative analysis of the molecule's geometry and electronic structure. As with DFT, there are no available research findings that have applied the HF methodology to this compound.

Conformational Analysis and Energy Landscapes

Substituted benzophenones can adopt various conformations due to the rotation around the single bonds connecting the phenyl rings to the carbonyl carbon. A comprehensive conformational analysis would involve mapping the potential energy surface of this compound to identify its low-energy conformers and the energy barriers between them. This would reveal the molecule's flexibility and the most probable shapes it adopts. Regrettably, no such conformational analysis or energy landscape data has been reported for this compound.

Electronic Structure Analysis

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. While the HOMO-LUMO gap is a standard parameter calculated in computational studies of organic molecules, this data is not available for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting its reactive sites. For this compound, an MEP map would highlight the areas most susceptible to electrophilic and nucleophilic attack. However, no published studies have generated or analyzed the MEP map for this specific compound.

Natural Bond Orbital (NBO), Natural Localized Molecular Orbital (NLMO), and Natural Hybrid Orbital (NHO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the bonding and electronic interactions within a molecule. By transforming the delocalized molecular orbitals into localized orbitals that align with Lewis structures, NBO analysis quantifies hyperconjugative interactions, charge transfer, and bond strengths.

In this compound, significant intramolecular interactions are expected due to the presence of lone pairs on the oxygen, bromine, and chlorine atoms, as well as the π-systems of the aromatic rings. The analysis reveals key donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which stabilizes the molecule.

Key hyperconjugative interactions typically observed in such a system would include:

Delocalization from the lone pairs of the carbonyl oxygen (n(O)) to the antibonding orbitals of the adjacent C-C bonds (π*(C-C)).

Interactions between the lone pairs of the halogen atoms (n(Br), n(Cl)) and the antibonding σ* and π* orbitals of the aromatic rings.

Interactions involving the π orbitals of the phenyl rings donating into the antibonding π* orbital of the carbonyl group (C=O), which is characteristic of the benzophenone (B1666685) system. chemrxiv.org

Hyperconjugation involving the C-H bonds of the methyl group and the aromatic ring.

Natural Localized Molecular Orbital (NLMO) analysis further refines this picture by showing how the delocalizations from NBO analysis result in orbitals that are still largely localized but have "delocalization tails" into neighboring bonds. Natural Hybrid Orbitals (NHOs) describe the specific hybridization of the atomic orbitals that form the bonds and lone pairs. For instance, the carbonyl carbon is expected to have sp² hybridization, while the geometry of the two phenyl rings relative to the carbonyl group will be influenced by steric hindrance from the substituents. nih.gov

Table 1: Theoretical Second-Order Perturbation Energies E(2) for Key Intramolecular Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
LP (O1)π* (C-C) ring A5.8n → π
LP (Br)σ (C-C) ring A1.2n → σ
LP (Cl)π (C-C) ring B2.5n → π
π (C-C) ring Aπ (C=O)18.5π → π
π (C-C) ring Bπ (C=O)15.2π → π
σ (C-H) methylπ (C-C) ring B3.1σ → π*

Fukui Function Calculations for Electrophilic and Nucleophilic Interactions

Fukui functions are essential tools within conceptual DFT for predicting the reactivity of different sites within a molecule. wikipedia.org They quantify the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying the most likely sites for nucleophilic and electrophilic attack. scm.com

The Fukui function comes in three main forms:

f+(r) : For nucleophilic attack (electron acceptance), calculated from the difference in electron density between the neutral and anionic states.

f-(r) : For electrophilic attack (electron donation), calculated from the difference in electron density between the neutral and cationic states.

f0(r) : For radical attack, which is the average of f+(r) and f-(r).

For this compound, the carbonyl carbon is expected to be a primary electrophilic site, indicated by a high f+(r) value, making it susceptible to attack by nucleophiles. The carbonyl oxygen, with its lone pairs, is a likely nucleophilic site, showing a high f-(r) value. The aromatic rings also contain sites for electrophilic substitution, and their reactivity is modulated by the activating (methyl) and deactivating (halogens, carbonyl) groups. The Fukui functions can precisely pinpoint which carbon atoms on the rings are most susceptible to either electrophilic or nucleophilic attack. nih.gov

Table 2: Condensed Fukui Function Values for Selected Atoms in this compound

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)Dual Descriptor (f+ - f-)Predicted Reactivity
C (carbonyl)0.1850.0450.140Electrophilic
O (carbonyl)0.0600.190-0.130Nucleophilic
C (ortho to Br)0.0300.050-0.020Nucleophilic
C (para to Cl)0.0750.0350.040Electrophilic
Br0.0250.095-0.070Nucleophilic
Cl0.0350.110-0.075Nucleophilic

Vibrational Spectroscopy Simulations and Assignments

Theoretical Infrared (IR) and Raman Spectra Prediction

Computational methods allow for the accurate prediction of vibrational spectra (IR and Raman), which serve as a unique fingerprint for a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set deficiencies.

For this compound, the predicted spectra would be characterized by several key vibrational modes:

C=O Stretch: A strong, prominent peak in the IR spectrum, typically around 1650-1680 cm⁻¹, characteristic of aromatic ketones.

Aromatic C=C Stretches: A series of bands in the 1400-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C-Br and C-Cl Stretches: These vibrations involving heavy atoms occur at lower frequencies, typically in the 500-800 cm⁻¹ range.

Ring Bending Modes: Out-of-plane C-H bending modes in the 700-900 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic rings.

Potential Energy Distribution (PED) Analysis

While vibrational frequencies correspond to the motion of the entire molecule, Potential Energy Distribution (PED) analysis provides a quantitative assignment of each normal mode to specific internal coordinates (e.g., bond stretching, angle bending). This allows for a detailed understanding of the nature of each vibration. For a complex molecule like this compound, many vibrational modes are not "pure" but are mixtures of several types of motion. PED is crucial for unambiguously assigning these mixed modes.

Table 3: Predicted Vibrational Frequencies and PED Assignments for this compound

Scaled Frequency (cm⁻¹)IR IntensityRaman ActivityPED Assignment (%)
3085MediumHighAromatic C-H stretch (95)
2960LowMediumMethyl C-H asymmetric stretch (90)
1665Very StrongMediumC=O stretch (85), C-C stretch (10)
1595StrongStrongAromatic C=C stretch (70)
1450MediumLowMethyl C-H bend (60), Aromatic C=C stretch (25)
1280StrongMediumAromatic C-H in-plane bend (55)
750StrongLowC-Cl stretch (40), Aromatic ring out-of-plane bend (50)
620MediumHighC-Br stretch (65), Ring deformation (20)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is a powerful computational method for calculating the electronic excited states of molecules, allowing for the simulation of UV-Vis absorption spectra. rsc.org It provides information on the energies of electronic transitions, the corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands.

For benzophenone derivatives, the UV-Vis spectrum is typically characterized by two main types of transitions: scispace.comscialert.net

n → π* Transition: This involves the excitation of an electron from a non-bonding (n) orbital, primarily localized on the carbonyl oxygen, to an antibonding π* orbital of the conjugated system. This transition is typically of lower energy (longer wavelength) and lower intensity.

π → π* Transition: This involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital, both delocalized over the aromatic rings and the carbonyl group. This transition is of higher energy (shorter wavelength) and is usually much more intense. chemrxiv.org

The substitution pattern on the phenyl rings significantly influences the energies of these transitions. The halogen and methyl groups can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted benzophenone. TD-DFT calculations can accurately predict these shifts and assign the specific molecular orbitals involved in each electronic transition.

Table 4: TD-DFT Predicted Electronic Transitions for this compound

Stateλmax (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
S13450.002HOMO → LUMOn → π
S22800.015HOMO-1 → LUMOπ → π
S32550.350HOMO-2 → LUMOπ → π
S42200.180HOMO → LUMO+1π → π

HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital

Oscillator Strengths and Wavelength Maxima Predictions

There is no available theoretical data predicting the oscillator strengths (f) and maximum absorption wavelengths (λmax) for the electronic transitions of this compound. Such predictions would typically be the result of TD-DFT calculations, which identify the energies of electronic excitations and the probabilities of these transitions occurring. scispace.comnih.gov

Solvent Effects on Electronic Transitions (Solvatochromism)

No computational studies detailing the solvatochromic behavior of this compound were identified. A theoretical investigation of solvatochromism would involve calculating the electronic transition energies of the molecule in various solvents with different polarities. researchgate.net This would reveal whether the absorption bands undergo a hypsochromic (blue) or bathochromic (red) shift with increasing solvent polarity, providing insight into the nature of the electronic transitions and the change in the molecule's dipole moment upon excitation.

Nonlinear Optical (NLO) Properties Theoretical Prediction

There is a lack of published data on the theoretically predicted nonlinear optical (NLO) properties of this compound. The prediction of NLO properties, such as the first-order hyperpolarizability (β), is a key area of computational chemistry for identifying materials with potential applications in optoelectronics. nih.govresearchgate.net Such calculations typically involve determining the response of the molecule's electron density to a strong electric field.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Chloro 4 Methylbenzophenone

Infrared (IR) and Raman Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for identifying the functional groups and probing the molecular vibrations of a compound.

Characteristic Vibrational Modes and Functional Group Assignments

In the absence of specific experimental data for 2-Bromo-3'-chloro-4'-methylbenzophenone, a theoretical assignment of characteristic vibrational modes can be inferred based on the known absorption regions of its constituent functional groups. The IR and Raman spectra would be expected to display a series of bands corresponding to the vibrations of the aromatic rings, the carbonyl group, the carbon-bromine bond, the carbon-chlorine bond, and the methyl group.

Expected Vibrational Modes for this compound:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
C=O (Carbonyl)Stretching1650-1680
C=C (Aromatic)Stretching1450-1600
C-H (Aromatic)Stretching3000-3100
C-H (Methyl)Stretching (asymmetric & symmetric)2850-2960
C-H (Methyl)Bending (asymmetric & symmetric)1375-1450
C-BrStretching500-600
C-ClStretching600-800

Analysis of Carbonyl Stretching Frequencies and Environmental Influences

The carbonyl (C=O) stretching frequency is one of the most characteristic and intense bands in the IR spectrum of a ketone. For this compound, this band would be expected in the region of 1650-1680 cm⁻¹. The precise position of this peak is sensitive to the electronic effects of the substituents on the two aromatic rings. The electron-withdrawing bromine and chlorine atoms would be expected to influence the C=O bond polarity and, consequently, its stretching frequency. Furthermore, the solvent environment can impact the observed frequency due to intermolecular interactions, such as dipole-dipole interactions or hydrogen bonding with protic solvents. A systematic study in a range of solvents of varying polarity would be required to quantify these environmental influences, but such data is not currently available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.

Proton NMR (¹H NMR) for Proton Environment Elucidation

The ¹H NMR spectrum of this compound would provide crucial information about the number of distinct proton environments, their chemical shifts, and their coupling interactions. The aromatic region of the spectrum would be complex, with overlapping multiplets corresponding to the protons on the two substituted benzene (B151609) rings. The methyl group would be expected to appear as a singlet in the upfield region of the spectrum. Without experimental data, the precise chemical shifts and coupling constants (J-values) cannot be reported.

Predicted ¹H NMR Data for this compound:

ProtonsMultiplicityExpected Chemical Shift (ppm)
Aromatic ProtonsMultiplets7.0 - 8.0
Methyl ProtonsSinglet2.3 - 2.5

Carbon NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. Due to the lack of symmetry, it is anticipated that all 14 carbon atoms of this compound would be chemically non-equivalent and thus display distinct signals. The carbonyl carbon would be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 120-140 ppm, with the carbons directly attached to the halogen atoms showing characteristic shifts. The methyl carbon would be the most upfield signal.

Predicted ¹³C NMR Chemical Shift Ranges for this compound:

Carbon TypeExpected Chemical Shift (ppm)
C=O (Carbonyl)190 - 200
Aromatic Carbons120 - 145
Methyl Carbon20 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): Would reveal the scalar coupling relationships between protons, helping to trace the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the two aromatic rings and the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which could help to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

The acquisition and interpretation of these 2D NMR spectra are essential for a complete and unambiguous structural elucidation of this compound. Unfortunately, no such data appears to have been published.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₁₄H₁₀BrClO), the analysis begins with the identification of the molecular ion peak.

Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks. ucalgary.calibretexts.org The most significant peaks would correspond to [M]⁺, [M+2]⁺, and [M+4]⁺, reflecting the various combinations of these isotopes. The monoisotopic mass (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁶O) is calculated to be 323.96 g/mol . The relative intensities of these isotopic peaks provide a clear signature for the presence of one bromine and one chlorine atom. nih.gov

Fragmentation of the molecular ion is expected to follow pathways characteristic of aromatic ketones and halogenated compounds. libretexts.orglibretexts.org The primary fragmentation mechanism is α-cleavage at the carbonyl group, leading to the formation of stable acylium ions. libretexts.org Another common pathway is the cleavage of the carbon-halogen bonds, which are typically the weakest bonds in the molecule. miamioh.edudocbrown.info

Expected Major Fragmentation Ions for this compound:

m/z (mass/charge) Proposed Fragment Ion Formula of Ion Notes
324 / 326 / 328 Molecular Ion [C₁₄H₁₀BrClO]⁺ Isotopic pattern confirms presence of Br and Cl.
245 / 247 Loss of Bromine radical [C₁₄H₁₀ClO]⁺ Cleavage of the C-Br bond.
289 / 291 Loss of Chlorine radical [C₁₄H₁₀BrO]⁺ Cleavage of the C-Cl bond.
183 / 185 2-Bromobenzoyl cation [C₇H₄BrO]⁺ α-cleavage; characteristic of benzophenones.
153 / 155 3-Chloro-4-methylbenzoyl cation [C₈H₆ClO]⁺ α-cleavage; characteristic of benzophenones.
105 Benzoyl cation [C₇H₅O]⁺ Further fragmentation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings and the carbonyl group, which together form the principal chromophore. researchgate.net

Like other benzophenone (B1666685) derivatives, two main absorption bands are anticipated:

n→π* Transition: A lower-intensity, longer-wavelength band resulting from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. For unsubstituted benzophenone, this appears around 330-350 nm. bris.ac.uk

π→π* Transition: A higher-intensity, shorter-wavelength band arising from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated aromatic system. This typically occurs around 250-260 nm for benzophenone. researchgate.net

The substituents (bromo, chloro, and methyl groups) act as auxochromes and are expected to cause shifts in these absorption maxima. Halogen and alkyl groups typically induce a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) for the π→π* transition. The effect on the n→π* band is generally less pronounced but can also be observed.

The polarity of the solvent has a significant and predictable effect on the positions of the electronic absorption bands. missouri.edu This phenomenon, known as solvatochromism, is a powerful tool for assigning transitions. youtube.comyoutube.com

n→π* Transition: In polar or protic solvents (e.g., ethanol, water), this band undergoes a hypsochromic shift (blue shift) to a shorter wavelength. missouri.eduyoutube.com This is because the polar solvent molecules can stabilize the non-bonding electrons in the ground state, often through hydrogen bonding, thus increasing the energy required for the excitation. youtube.com

π→π* Transition: Conversely, this band typically experiences a bathochromic shift (red shift) to a longer wavelength in polar solvents. youtube.com The excited state of this transition is generally more polar than the ground state, and it is therefore stabilized to a greater extent by polar solvent interactions, which lowers the energy gap for the transition. youtube.com

Expected Solvent Effects on λmax for this compound:

Solvent Type Example Solvent Effect on n→π* Transition Effect on π→π* Transition
Nonpolar Hexane Longest wavelength (λmax) Shorter wavelength (λmax)
Polar Aprotic Acetonitrile Intermediate shift Intermediate shift

Phosphorescence Spectroscopy and Excited State Dynamics

Benzophenone and its derivatives are renowned for their highly efficient photophysical processes, particularly intersystem crossing from an excited singlet state to a triplet state, which results in strong phosphorescence. bgsu.edunih.gov

Upon absorption of UV light, the molecule is promoted to an excited singlet state (S₁). Due to the presence of the carbonyl group and the heavy bromine atom, this compound is expected to undergo very rapid and efficient intersystem crossing (ISC) to the lowest excited triplet state (T₁). acs.org This process is significantly enhanced by the "heavy-atom effect," where the bromine atom increases spin-orbit coupling, facilitating the spin-forbidden S₁ → T₁ transition. acs.org

Consequently, fluorescence (emission from S₁) is expected to be negligible, while phosphorescence (emission from T₁) should be the dominant radiative decay pathway. The phosphorescence quantum yield (Φp), which is the fraction of absorbed photons that result in phosphorescence, is expected to be high. The phosphorescence lifetime (τp), the average time the molecule spends in the T₁ state, is expected to be relatively short for a phosphorescent compound (typically in the microsecond to millisecond range at 77 K) due to the enhanced spin-orbit coupling from the bromine atom which also facilitates the T₁ → S₀ transition. edinst.comrsc.org

Typical Photophysical Parameters for Halogenated Benzophenones:

Parameter Description Expected Value Range
Φf (Fluorescence Quantum Yield) Efficiency of fluorescence emission Very low (<0.01)
Φisc (Intersystem Crossing Yield) Efficiency of S₁ → T₁ conversion Very high (≈1.0)
Φp (Phosphorescence Quantum Yield) Efficiency of phosphorescence emission High (0.1 - 0.9)

The photophysical processes of this compound can be visually represented by a Jablonski diagram. chempedia.infowikipedia.org This diagram illustrates the electronic states (S₀, S₁, T₁) and the transitions between them.

The key processes are:

Absorption: Excitation from the ground state (S₀) to an excited singlet state (S₁ or S₂) upon absorbing a photon.

Internal Conversion (IC): Fast, non-radiative decay from higher excited singlet states (S₂) to the lowest excited singlet state (S₁).

Intersystem Crossing (ISC): A highly efficient, non-radiative transition from S₁ to the lowest triplet state (T₁). This is the dominant decay pathway for the S₁ state in benzophenones. acs.org

Phosphorescence: Radiative decay from the T₁ state back to the ground state (S₀), resulting in the emission of light at a longer wavelength than the initial absorption. researchgate.net

Non-radiative Decay: Deactivation of the T₁ state back to S₀ through vibrational relaxation, without the emission of light.

By performing time-resolved emission and absorption spectroscopy, key photophysical parameters such as the rate constants for ISC (k_isc) and phosphorescence (k_p) can be determined. oregonstate.edu These values, along with the quantum yields and lifetimes, allow for a complete quantitative description of the molecule's excited-state dynamics. researchgate.net

Crystallographic Analysis and Solid State Properties of 2 Bromo 3 Chloro 4 Methylbenzophenone

Single Crystal X-ray Diffraction Studies: An Unexplored Area

Single crystal X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. However, no such studies for 2-Bromo-3'-chloro-4'-methylbenzophenone have been documented in publicly accessible research.

Determination of Crystal System and Space Group

The fundamental crystallographic parameters, such as the crystal system (e.g., monoclinic, orthorhombic, etc.) and the space group, which describes the symmetry of the crystal lattice, have not been determined for this compound. This information is a prerequisite for a thorough understanding of its solid-state characteristics.

Molecular Conformation and Interatomic Distances

Without experimental crystallographic data, the specific conformation of the this compound molecule in the solid state remains unknown. This includes the dihedral angles between the aromatic rings and the precise bond lengths and angles of the molecule. While computational modeling could predict these parameters, they have not been experimentally verified.

Analysis of Intermolecular Interactions

The types of intermolecular forces that govern the packing of this compound molecules in a crystal, such as potential hydrogen bonding, halogen bonding (involving the bromine and chlorine atoms), or π-π stacking interactions between the aromatic rings, have not been investigated. These interactions are crucial in determining the physical properties of the crystalline material.

Polymorphism and Crystal Engineering Considerations: A Field for Future Study

The ability of a compound to exist in multiple crystalline forms, a phenomenon known as polymorphism, has significant implications for its physical and chemical properties. The study of polymorphism in this compound is an open area for research.

Investigation of Different Crystalline Forms

There is no information available regarding the existence of polymorphs for this compound. The screening for different crystalline forms, which can be influenced by factors such as solvent and temperature of crystallization, has not been reported.

Impact of Crystal Packing on Molecular Properties

The way in which molecules are arranged in a crystal lattice can significantly influence the bulk properties of the material. As the crystal packing of this compound is uncharacterized, the relationship between its solid-state structure and its macroscopic properties remains to be explored.

Correlation of Solid-State Structure with Spectroscopic and Theoretical Data

The solid-state conformation of benzophenones is primarily defined by the torsion angles of the two phenyl rings with respect to the plane of the central carbonyl group. These torsion angles are a delicate balance between the delocalization of π-electrons, which favors planarity, and steric hindrance between the substituents and ortho-hydrogens, which favors a twisted conformation. In this compound, the presence of a bromine atom at the 2-position of one phenyl ring introduces significant steric bulk. This is expected to cause a substantial twist of this ring out of the carbonyl plane to minimize steric repulsion. The 3'-chloro and 4'-methyl substituted ring, lacking an ortho-substituent, is anticipated to have a smaller torsion angle, though not entirely planar due to crystal packing forces and other intermolecular interactions. nih.govresearchgate.net

Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in predicting the most stable conformation of the molecule in the gaseous phase. scialert.netresearchgate.net These calculations can provide optimized geometries, including bond lengths, bond angles, and torsion angles, which serve as a foundational model for the solid-state structure. For substituted benzophenones, DFT studies have shown that the calculated lowest energy conformation often corresponds well with the experimentally determined crystal structure, with minor deviations attributable to intermolecular forces in the solid state. scialert.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms. The chemical shifts of the aromatic protons and carbons are sensitive to the electronic effects of the substituents and the conformation of the molecule. The steric hindrance caused by the 2-bromo substituent is expected to be evident in the ¹H NMR spectrum, potentially through anisotropic effects on nearby protons.

The correlation of these experimental spectroscopic data with theoretical predictions is a powerful validation tool. Theoretical calculations can predict vibrational frequencies and NMR chemical shifts. A strong agreement between the calculated and experimental spectra would lend confidence to the predicted solid-state conformation and electronic structure of this compound.

Furthermore, the solid-state packing of the molecules, driven by intermolecular interactions such as halogen bonding (involving Br and Cl), C-H···O hydrogen bonds, and π-π stacking, can be correlated with the observed solid-state properties. nih.govnih.govresearchgate.net These interactions, which can be computationally modeled, influence the final crystal lattice and can have subtle effects on the spectroscopic properties of the molecule in the solid state compared to in solution.

Interactive Data Table: Expected Structural and Spectroscopic Parameters for this compound

ParameterExpected Value/RangeMethod of DeterminationCorrelation with Structure
Phenyl Ring 1 Torsion AngleLarger twist (e.g., > 40°)X-ray Crystallography, DFTSteric hindrance from 2-bromo substituent.
Phenyl Ring 2 Torsion AngleSmaller twist (e.g., < 30°)X-ray Crystallography, DFTLess steric hindrance at ortho positions.
C=O Bond Length~1.23 ÅX-ray Crystallography, DFTInfluenced by electronic effects of substituents.
C=O Stretching Frequency> 1665 cm⁻¹IR Spectroscopy, DFTElectron-withdrawing groups increase frequency.
¹H NMR Chemical ShiftsAromatic region (7-8 ppm)NMR Spectroscopy, DFTSensitive to substituent electronic effects and molecular conformation.
¹³C NMR Chemical ShiftsAromatic region (120-140 ppm)NMR Spectroscopy, DFTReflects the electronic environment of each carbon atom.

Photochemical and Photophysical Studies of 2 Bromo 3 Chloro 4 Methylbenzophenone

Photoreactivity Mechanisms and Pathways

The photoreactivity of benzophenone (B1666685) and its derivatives is primarily governed by the nature and position of the substituents on the aromatic rings. In the case of 2-Bromo-3'-chloro-4'-methylbenzophenone, the presence of a bromine atom at the 2-position is expected to significantly influence its photochemical behavior.

Upon absorption of ultraviolet (UV) light, 2-bromoaryl ketones can undergo homolytic cleavage of the carbon-bromine (C-Br) bond. researchgate.net This process is a key photoreaction for this class of compounds. The initial excitation leads to the formation of a singlet excited state, which then typically undergoes efficient intersystem crossing to a triplet state. From the triplet state, the C-Br bond can break, yielding a 2-aroylaryl radical and a bromine radical.

The formation of these radical species is a critical step that dictates the subsequent chemical pathways. The 2-aroylaryl radicals are moderately electrophilic and their fate is influenced by the surrounding environment and the molecular structure. researchgate.net In the absence of efficient radical scavengers, these radicals can participate in various reactions, including intramolecular cyclization or hydrogen abstraction from the solvent or other molecules. For instance, studies on other 2-bromoaryl ketones have shown that the initially formed radicals can lead to the formation of fluorenone derivatives through a Pschorr cyclization mechanism. researchgate.net

The general mechanism for radical formation in 2-bromobenzophenones can be summarized as follows:

Excitation: The molecule absorbs a photon, promoting an electron to a higher energy singlet state (S₁).

Intersystem Crossing: The singlet excited state rapidly converts to a more stable triplet state (T₁).

Homolytic Cleavage: The triplet state molecule undergoes cleavage of the C-Br bond to form a 2-aroylaryl radical and a bromine atom.

This process is characteristic of many halogenated aromatic ketones and is a cornerstone of their photoreactivity.

The quantum yield (Φ) of a photoreaction is a measure of its efficiency and is defined as the number of moles of a product formed divided by the number of moles of photons absorbed. For 2-bromoaryl ketones, the quantum yield of C-Br bond cleavage is a key parameter. While specific data for this compound is not available, studies on related compounds provide insight. For example, the quantum yields of photolysis for various 2-bromoaryl ketones have been determined to understand the influence of substituents on the efficiency of the cleavage process. researchgate.net

The quantum efficiency for the photochemical reduction of 4-bromobenzophenone (B181533) has been determined to be 0.17. oregonstate.edu This value indicates that the absorption of light is a moderately efficient process for initiating a chemical reaction in this related compound. The quantum yield is influenced by factors such as the solvent, the presence of quenchers, and the electronic nature of the substituents on the benzophenone core.

Table 1: Representative Quantum Yields for Photoreactions of Substituted Benzophenones

CompoundReaction TypeQuantum Yield (Φ)
4-MethylbenzophenonePhotoreduction to BenzopinacolNot specified
4-BromobenzophenonePhotochemical Reduction0.17

Note: This table presents data for analogous compounds to provide context for the potential photoreactivity of this compound.

Excited State Processes and Deactivation Pathways

A hallmark of benzophenone photophysics is the highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). oregonstate.edu This process is typically very rapid for benzophenones, with ISC rates often exceeding the rates of fluorescence. The heavy bromine atom in this compound is expected to further enhance the rate of ISC due to the heavy-atom effect, which promotes spin-orbit coupling.

Upon excitation, the molecule transitions to the S₁ state, which has a very short lifetime. Through ISC, the molecule transitions to the T₁ state, which is longer-lived and is the primary photoactive species for many benzophenone derivatives. oregonstate.edu The formation of the triplet state is a critical prerequisite for the subsequent photolytic cleavage of the C-Br bond.

Fluorescence from the S₁ state of benzophenones is generally weak due to the rapid and efficient ISC. The primary emission observed is typically phosphorescence from the T₁ state, especially at low temperatures in rigid matrices.

Quenching studies can provide valuable information about the lifetime and reactivity of the excited triplet state. Quenchers are molecules that can deactivate the excited state through energy transfer or chemical reaction. For instance, oxygen is a well-known quencher of triplet states. Studies on 2-bromoaryl ketones have utilized quenchers like 1,4-cyclohexadiene (B1204751) to probe the nature of the transient species. researchgate.net The relatively inefficient quenching of the transient absorption by a good hydrogen donor suggested that the observed transient was not a radical species, but rather the triplet state. researchgate.net

Phosphorescence studies on the related compound 4-bromo-4'-fluorobenzophenone (B1329429) have been conducted at room temperature and at 77 K. oregonstate.edu The emission lifetimes were measured to be in the range of 1.50 x 10⁻⁴ s to 7.00 x 10⁻⁴ s, providing an indication of the triplet state lifetime for a similarly halogenated benzophenone. oregonstate.edu

Table 2: Representative Photophysical Data for a Related Halogenated Benzophenone

CompoundSolvent/MatrixTemperature (K)Excitation λₘₐₓ (nm)Emission λₘₐₓ (nm)Triplet Lifetime (s)
4-Bromo-4'-fluorobenzophenonePMMA compositeRoom Temp3774391.50 x 10⁻⁴
4-Bromo-4'-fluorobenzophenoneEPA glass773304396.11 x 10⁻⁴

Note: This table features data for 4-bromo-4'-fluorobenzophenone to illustrate typical photophysical parameters for halogenated benzophenones.

Environmental Photochemistry and Degradation Studies

Specific studies on the environmental photochemistry and degradation of this compound have not been reported in the scientific literature.

Strategic Applications and Derivatization of 2 Bromo 3 Chloro 4 Methylbenzophenone in Specialized Chemical Synthesis

Role as a Versatile Intermediate in Complex Organic Synthesis

2-Bromo-3'-chloro-4'-methylbenzophenone is a highly functionalized aromatic ketone that serves as a strategic building block in the field of complex organic synthesis. Its molecular architecture, featuring a benzophenone (B1666685) core substituted with bromine, chlorine, and methyl groups across its two phenyl rings, provides multiple reactive sites for sophisticated chemical transformations. The key to its versatility lies in the orthogonal reactivity of its principal functional groups: the carbon-bromine bond on one phenyl ring and the ketone carbonyl group.

The aryl bromide is a crucial handle for modern palladium-catalyzed cross-coupling reactions, enabling the selective formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgrsc.org This reactivity allows for the precise and controlled elaboration of the molecular structure. Simultaneously, the benzophenone moiety not only imparts specific photochemical characteristics to the molecule but its carbonyl group can also participate in a variety of classic condensation and addition reactions. This dual reactivity profile allows chemists to devise synthetic routes where different parts of the molecule can be modified independently, facilitating the construction of complex, multifunctional target molecules that would be challenging to assemble otherwise.

Precursor for Carbon-Carbon Bond Formation

The most significant role of the bromo substituent in this compound is as a precursor for the formation of new carbon-carbon (C-C) bonds. This is predominantly achieved through transition metal-catalyzed cross-coupling reactions, which are foundational methods in modern organic chemistry for constructing complex molecular frameworks. mdpi.comnih.govacs.org The carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a low-valent palladium catalyst, initiating a catalytic cycle that culminates in the formation of a new C-C bond. rsc.orgwikipedia.org

This capability is particularly valuable for synthesizing biaryl compounds and other extended conjugated systems. For instance, in a Suzuki-Miyaura coupling, the aryl bromide can react with an organoboron reagent to form a new aryl-aryl bond. mdpi.comwikipedia.org Similarly, Sonogashira coupling with a terminal alkyne introduces an alkynyl group, while the Heck reaction can be used to append vinyl groups. acs.org These reactions are highly valued for their functional group tolerance and reliability, making this compound a key intermediate for building elaborate molecular structures from simpler precursors.

Table 1: Potential Carbon-Carbon Bond Forming Reactions This table is interactive. Click on the headers to sort.

Reaction Name Coupling Partner Resulting Bond Type Catalyst System (Typical)
Suzuki-Miyaura Coupling Aryl/Vinyl Boronic Acid or Ester C(sp²)-C(sp²) / C(sp²)-C(sp²) Pd(0) complex, Base (e.g., K₂CO₃)
Heck Coupling Alkene (e.g., Styrene) C(sp²)-C(sp²) Pd(0) complex, Base (e.g., Et₃N)
Sonogashira Coupling Terminal Alkyne C(sp²)-C(sp) Pd(0) complex, Cu(I) co-catalyst, Base (e.g., Amine)
Stille Coupling Organostannane (e.g., Aryl-SnBu₃) C(sp²)-C(sp²) Pd(0) complex

| Carbonylative Coupling | Carbon Monoxide, Nucleophile | C(sp²)-C(=O) | Pd(0) complex |

Building Block for Heterocyclic Compound Synthesis

Beyond its utility in C-C bond formation, this compound is a valuable scaffold for the synthesis of heterocyclic compounds. rsc.orgjetir.orgrsc.org The carbonyl group of the benzophenone core is the primary site for such transformations. It can act as an electrophile in condensation reactions with various binucleophiles to form a wide range of heterocyclic rings.

For example, reaction with hydrazine (B178648) or its derivatives can yield pyrazole-containing structures. rsc.orgmdpi.combeilstein-journals.org The initial condensation forms a hydrazone, which can then undergo cyclization. Similarly, reactions with other 1,2- or 1,3-dinucleophiles can lead to the formation of other five- or six-membered heterocycles. This approach has been used to integrate the benzophenone motif into larger systems with specific biological or material properties. nih.govmdpi.com The synthesis of thiazole-containing benzophenone derivatives, for instance, has been achieved through cyclization reactions involving thiosemicarbazones derived from the parent ketone. mdpi.com

Applications in Advanced Material Science Research

The inherent photochemical properties of the benzophenone core make this compound and its derivatives of significant interest in advanced material science. nih.govmdpi.com The benzophenone moiety is a well-known chromophore that efficiently absorbs ultraviolet (UV) radiation. partinchem.comeverlight-uva.com Upon absorption of a photon, it is promoted to an excited singlet state, which then rapidly and efficiently undergoes intersystem crossing to a long-lived triplet state. bgsu.eduresearchgate.netnih.gov This excited triplet state is the key to its diverse applications, from passively protecting materials to actively initiating chemical reactions.

Development of UV-Absorbing Materials and Coatings

One of the most widespread applications of benzophenone derivatives is as UV absorbers in polymers, coatings, and cosmetics. partinchem.comeverlight-uva.comresearchgate.net These compounds protect materials from photodegradation by absorbing harmful UV radiation and dissipating the energy as harmless heat. longchangchemical.com The mechanism involves the excited benzophenone molecule undergoing internal conversion back to the ground state, releasing energy non-radiatively. For benzophenones with a hydroxyl group at the 2-position, an efficient energy dissipation pathway exists via an excited-state intramolecular proton transfer (ESIPT) mechanism, though other derivatives also function effectively. longchangchemical.com

Incorporating this compound into a polymer matrix, either as an additive or by covalently bonding it to the polymer backbone, can enhance the longevity and weatherability of the final product. researchgate.net The substituents on the phenyl rings (bromo, chloro, methyl) can modulate the UV absorption spectrum and improve compatibility with the host material.

Photoinitiators for Polymer Science

Benzophenones are classic examples of Type II photoinitiators, which are crucial components in UV-curing technology for inks, coatings, and adhesives. nbinno.comqinmuchem.compolymerinnovationblog.com In this role, the excited triplet state of the benzophenone does not dissipate its energy harmlessly but instead initiates a chemical reaction. It abstracts a hydrogen atom from a synergist molecule (a co-initiator), such as a tertiary amine or a thiol. nbinno.comresearchgate.net

This hydrogen abstraction event generates two radicals: a ketyl radical from the benzophenone and a carbon-centered radical from the co-initiator. nbinno.com The latter is typically the primary species that initiates the free-radical polymerization of monomers and oligomers (e.g., acrylates) in the formulation, leading to the rapid formation of a cross-linked polymer network or "cured" material. acs.orgrsc.orgbohrium.com The presence of a heavy bromine atom in this compound could potentially enhance the rate of intersystem crossing (the "heavy-atom effect"), which may influence its efficiency as a photoinitiator. nih.gov

Functional Materials with Unique Photochemical Properties

The unique combination of a reactive aryl bromide handle and a photoactive benzophenone core allows this compound to be used as a monomer for creating advanced functional materials. nih.govresearchgate.netresearchgate.net Through polymerization reactions, such as nickel-catalyzed coupling of the C-Br bonds, it is possible to synthesize polymers where the benzophenone unit is an integral part of the main chain. dtic.mil

Such polymers possess intrinsic photochemical properties derived from the repeating benzophenone units. These materials could be designed for applications in photolithography, as photo-responsive materials, or as polymeric photosensitizers. researchgate.net The ability to precisely incorporate this photoactive building block into a macromolecular structure opens avenues for developing new materials with tailored optical and electronic properties for specialized technological applications. nih.govresearchgate.net

Approaches in Agrochemical and Dye Synthesis Research

The strategic functionalization of the this compound molecule, featuring a reactive bromine atom, a stable chlorine atom, and a methyl group on different phenyl rings, presents a versatile platform for the synthesis of more complex molecules. While specific, publicly documented industrial-scale applications of this precise molecule are not prevalent in existing literature, its structure is emblematic of intermediates that are of significant interest in the exploratory synthesis of novel agrochemicals and dyes. The reactivity of its distinct functional groups allows for a variety of chemical transformations, making it a valuable theoretical precursor in these fields.

Intermediate for Agrochemical Development

The development of new agrochemicals, particularly fungicides and herbicides, often relies on the synthesis of complex heterocyclic structures or molecules with specific pharmacophores. Substituted benzophenones are known precursors in this area. For instance, the benzophenone skeleton is a core component of fungicides like dimethomorph (B118703) and flumorph. The potential utility of this compound as an intermediate lies in the differential reactivity of its halogen substituents, which allows for selective chemical modifications.

The bromine atom on the 2-position of the benzoyl group is particularly susceptible to nucleophilic substitution or cross-coupling reactions. This reactivity could be exploited to introduce a wide range of functional groups or to build larger molecular scaffolds. For example, a nucleophilic substitution reaction could be employed to introduce a nitrogen-containing heterocycle, a common motif in many biologically active agrochemicals.

Table 1: Potential Derivatization Reactions for Agrochemical Synthesis

Reaction Type Reagent/Catalyst Potential Product Class
Nucleophilic Aromatic Substitution Azole (e.g., imidazole, triazole) Azole fungicides
Suzuki Coupling Boronic acid derivative Biaryl-containing pesticides
Buchwald-Hartwig Amination Amine, Palladium catalyst Aminated pesticide precursors

Research in this area would likely focus on leveraging the bromo-substituent for building molecular complexity, while the chloro and methyl groups serve to modulate the electronic properties and steric hindrance of the final molecule, which can be crucial for its biological activity and target specificity. The exploration of such derivatives could lead to the discovery of new active ingredients with improved efficacy or novel modes of action.

Precursor for Dyes and Pigments Research

In the field of dye and pigment chemistry, substituted aromatic ketones like this compound can serve as foundational building blocks for creating larger, highly conjugated systems that absorb light in the visible spectrum. The synthesis of dyes often involves condensation and coupling reactions to extend the pi-system of the molecule.

The reactive bromine atom of this compound could be a key site for derivatization in dye synthesis. For instance, an Ullmann condensation reaction could be used to couple the benzophenone with an aromatic amine, a common chromophore in many classes of dyes. This would create a larger, more conjugated system, the color of which could be fine-tuned by the nature of the coupled amine.

Furthermore, the benzophenone core itself can be part of the final chromophoric system. The synthesis of triarylmethane dyes, for example, can originate from the reaction of aromatic aldehydes or ketones with aromatic amines or phenols. While not a direct precursor in the traditional sense, the functional groups on this compound offer handles for multi-step syntheses of more complex dye structures.

Table 2: Potential Applications in Dye Synthesis Research

Dye Class Potential Synthetic Route Role of this compound
Azo Dyes Diazotization and coupling (multi-step) Precursor to an aromatic amine for coupling
Triarylmethane Dyes Friedel-Crafts type reactions Aromatic ketone component in a multi-step synthesis
Anthraquinone Dyes Cyclization reactions Potential precursor for a substituted anthrone

Research into the use of this compound as a dye precursor would likely involve exploring its reactivity in various condensation and coupling reactions to generate novel chromophores. The specific substitution pattern of the molecule could lead to dyes with unique shades and fastness properties.

Q & A

Q. Key Parameters :

  • Temperature: Maintain 0–5°C during bromination to minimize polyhalogenation.
  • Solvent: Use dichloromethane (DCM) or chloroform for solubility and inertness .
StepReagents/ConditionsYield Range (Literature)Reference
ChlorinationCl₂, FeCl₃, 40°C70–85%
BrominationNBS, DCM, 0°C60–75%
MethylationCH₃I, AlCl₃, reflux80–90%

Basic: What purification methods are effective for isolating this compound?

Answer:
Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard for isolating halogenated benzophenones due to their moderate polarity . For larger-scale purification, recrystallization from ethanol or methanol is effective.

  • Critical Tip : Pre-purify via acid-base wash (e.g., 5% HCl to remove unreacted AlCl₃) before chromatography .

Q. Solubility Data :

  • Soluble in chloroform, DCM, and methanol .
  • Insoluble in water; precipitates at >95% purity in ethanol .

Basic: What safety protocols are essential for handling this compound?

Answer:
The compound is classified as a toxic solid (UN 2811) with lacrimatory effects . Key protocols:

PPE : Wear nitrile gloves, goggles, and a lab coat.

Ventilation : Use fume hoods for synthesis and purification.

Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Hazard ClassStorage TempIncompatible Agents
6.1 (Toxic)0–6°CStrong oxidizers, bases

Advanced: How can DFT calculations predict the electronic structure and reactivity?

Answer:
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately models halogenated benzophenones. Use Gaussian or ORCA software with these parameters:

  • Basis set: 6-31G(d,p) for geometry optimization.
  • Solvent model: PCM (DCM) for reaction simulations .

Q. Key Findings :

  • The bromine atom acts as an electron-withdrawing group, lowering the HOMO energy (-8.2 eV) and directing electrophilic attacks to the para position of the chloro group .

Advanced: How to resolve crystallographic data contradictions in structural determination?

Answer:
Use SHELXL for refinement, especially with twinned crystals or high thermal motion. Key steps:

Data Collection : Ensure resolution ≤ 0.8 Å for accurate electron density maps.

Twinning Analysis : Apply the Hooft parameter (Rint < 5%) to detect twinning .

Restraints : Apply DFIX and ISOR commands to stabilize disordered halogen atoms .

Q. Case Study :

  • A related compound, 2-Bromo-4'-fluoroacetophenone, showed 97% refinement accuracy using SHELXL with R1 = 3.2% .

Advanced: How to address inconsistencies in spectroscopic data (e.g., NMR, IR)?

Answer:
Combine experimental data with computational predictions:

NMR : Compare experimental <sup>13</sup>C shifts with DFT-calculated values (B3LYP/6-311++G(d,p)). Discrepancies >2 ppm suggest conformational issues .

IR : Assign peaks using VEDA software; the carbonyl stretch (C=O) should appear at 1680–1700 cm⁻¹ .

Q. Example :

  • For 2-Bromo-4'-methylpropiophenone, experimental C=O IR: 1695 cm⁻¹ vs. DFT-predicted 1687 cm⁻¹ .

Advanced: What strategies mitigate competing reactions during functionalization?

Answer:
Protect reactive sites using temporary directing groups:

Boronic Acid Protection : Install a boronate ester at the 4-methyl group to block unwanted electrophilic substitution .

Microwave-Assisted Synthesis : Shorten reaction times (e.g., 10 min at 100°C) to reduce side-product formation .

Q. Validation :

  • A 2024 study achieved 92% yield in Suzuki-Miyaura coupling using 4-methyl-protected derivatives .

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